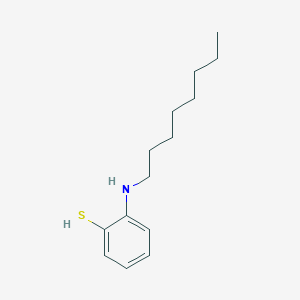
N-Benzyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine--hydrogen chloride (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine–hydrogen chloride (1/1) is a chemical compound with the molecular formula C18H21NO·HCl It is a derivative of tetrahydronaphthalene and is characterized by the presence of a benzyl group, a methoxy group, and an amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-methoxy-1,2,3,4-tetrahydronaphthalene and benzylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent (e.g., ethanol) and a catalyst (e.g., palladium on carbon) to facilitate the hydrogenation process.
Hydrogenation: The key step involves the hydrogenation of the starting materials to form the desired product. This step requires precise control of temperature and pressure to ensure the complete conversion of reactants to the product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of N-Benzyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine may involve large-scale hydrogenation reactors and continuous flow processes to achieve high yields and efficiency. The use of advanced purification techniques ensures the production of high-quality material suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
N-Benzyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the benzyl group under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as halides, amines, or thiols
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
N-Benzyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-Benzyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Benzyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
- N-Benzyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine–hydrogen chloride (1/1)
- N-Benzyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine–hydrogen bromide (1/1)
Uniqueness
N-Benzyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine–hydrogen chloride (1/1) is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. Its chloride salt form enhances its solubility and stability, making it suitable for various applications in research and industry.
Propriétés
Numéro CAS |
150871-46-8 |
|---|---|
Formule moléculaire |
C18H22ClNO |
Poids moléculaire |
303.8 g/mol |
Nom IUPAC |
N-benzyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride |
InChI |
InChI=1S/C18H21NO.ClH/c1-20-18-9-5-8-15-12-16(10-11-17(15)18)19-13-14-6-3-2-4-7-14;/h2-9,16,19H,10-13H2,1H3;1H |
Clé InChI |
HTAKGXNCLQDYQQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC2=C1CCC(C2)NCC3=CC=CC=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![dimethyl (1R,2R)-4,8-dithiaspiro[2.5]octane-1,2-dicarboxylate](/img/structure/B12562005.png)
![9-[3,5-Dimethyl-2-(nonyloxy)phenyl]-3,7-dimethylnona-2,4,6,8-tetraenoic acid](/img/structure/B12562012.png)


![3H-5,8-Methano[1,3]oxazolo[3,4-a]pyridine](/img/structure/B12562051.png)


![N-Acetyl-S-[(3-methylphenyl)methyl]-L-cysteine](/img/structure/B12562069.png)
![1-(3-Hydroxypropyl)-1H-pyrrolo[2,3-b]pyridine-3,5-dicarbonitrile](/img/structure/B12562074.png)
![3-[14-(2-Carboxyethyl)-5,19-diethyl-4,9,15,20-tetramethyl-2,21,22,23,24-pentazapentacyclo[16.2.1.13,6.18,11.113,16]tetracosa-1(21),2,4,6(24),7,9,11,13,15,17,19-undecaen-10-yl]propanoic acid](/img/structure/B12562085.png)
![Acetamide, N-[4-(4-bromobutoxy)-2-nitrophenyl]-](/img/structure/B12562086.png)
![({1-[4-(Benzyloxy)phenyl]prop-1-en-1-yl}oxy)(trimethyl)silane](/img/structure/B12562092.png)


